molecular formula C13H13NO4 B5701828 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B5701828
M. Wt: 247.25 g/mol
InChI Key: CXRCCEBSHSYHHM-UHFFFAOYSA-N
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Description

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with chloroacetic acid, followed by amidation with ammonia or an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 4 and 7 enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRCCEBSHSYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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